molecular formula C9H10N2OS B5560397 4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE

4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5560397
M. Wt: 194.26 g/mol
InChI Key: SMCNWFMAIULJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with methoxymethyl, methyl, sulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyanopyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHOXYMETHYL)-6-METHYL-2-SULFANYLPYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-3-7(5-12-2)8(4-10)9(13)11-6/h3H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNWFMAIULJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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